molecular formula C4H7ClF2O B1465067 5-Chloro-1,1-difluoro-3-oxapentane CAS No. 1309602-55-8

5-Chloro-1,1-difluoro-3-oxapentane

Cat. No.: B1465067
CAS No.: 1309602-55-8
M. Wt: 144.55 g/mol
InChI Key: BXBIENACBTXTFH-UHFFFAOYSA-N
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Description

5-Chloro-1,1-difluoro-3-oxapentane: is a chemical compound with the molecular formula C₄H₇ClF₂O and a molecular weight of 144.55 g/mol . It is used in various research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,1-difluoro-3-oxapentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions .

Mechanism of Action

The mechanism of action of 5-Chloro-1,1-difluoro-3-oxapentane is not well-understood. It likely involves interactions with specific molecular targets and pathways, but detailed information is not available .

Properties

IUPAC Name

2-(2-chloroethoxy)-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClF2O/c5-1-2-8-3-4(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBIENACBTXTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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